High-Affinity Binding to Human Histamine H3 Receptor (hH3R)
The compound demonstrates a high binding affinity for the human recombinant Histamine H3 receptor (hH3R), with a reported equilibrium dissociation constant (Kd) of 1.35 nM. This measurement was conducted using a BRET-based assay in HEK293T cells expressing the NLuc/GPCR-fused H3R construct after a 30-minute incubation [1]. While a direct head-to-head comparison with a specific comparator is absent in the same study, this Kd value falls within the typical nanomolar range reported for potent, non-imidazole H3R antagonist/inverse agonist scaffolds, a class known for therapeutic potential in cognitive and sleep disorders [2].
| Evidence Dimension | Receptor Binding Affinity (Equilibrium Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Potent non-imidazole H3R antagonist class (Baseline for high-affinity interaction, e.g., Enerisant Ki = 0.54 nM for hH3R [2]) |
| Quantified Difference | Within the same order of magnitude as established high-affinity H3R ligands. |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate based BRET assay; 30-minute incubation [1] |
Why This Matters
For researchers screening H3R ligands, the confirmed nanomolar binding affinity validates the utility of this specific pyrazine-morpholine hybrid as a chemical probe or lead-like scaffold for further optimization, distinguishing it from uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634). Retrieved from BindingDB. View Source
- [2] Hino, N., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. *The Journal of Pharmacology and Experimental Therapeutics*, 375(2), 276-285. View Source
